(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone

Description

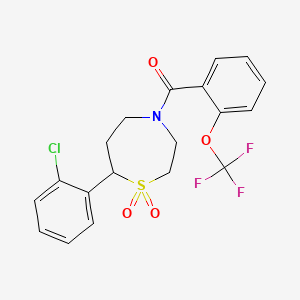

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone is a structurally complex molecule featuring a 1,4-thiazepane ring system modified with a sulfone group (1,1-dioxido), a 2-chlorophenyl substituent at the 7-position, and a 2-(trifluoromethoxy)phenyl ketone group. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chlorophenyl moiety may influence target binding affinity .

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO4S/c20-15-7-3-1-5-13(15)17-9-10-24(11-12-29(17,26)27)18(25)14-6-2-4-8-16(14)28-19(21,22)23/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMVJVSFUVFIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The compound features a thiazepane ring, a dioxido group, and a trifluoromethoxy-substituted phenyl group. These structural elements are crucial for its biological activity.

- Molecular Formula : CHClFNOS

- Molecular Weight : Approximately 446.0 g/mol

Table 1: Structural Features

| Feature | Description |

|---|---|

| Thiazepane Ring | Provides a framework for biological activity |

| Dioxido Group | Enhances reactivity and binding potential |

| Trifluoromethoxy Group | Influences lipophilicity and pharmacokinetics |

Anticancer Properties

Research indicates that thiazepane derivatives exhibit significant anticancer activity. The compound's structure suggests it may interact with various cellular pathways involved in cancer proliferation.

- Mechanisms of Action :

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells

- Modulation of signaling pathways related to cancer growth

Case Studies

-

Study on Antiproliferative Activity :

A series of thiazepane derivatives, including the target compound, were evaluated against breast, colon, and lung cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited high antiproliferative activity, suggesting the potential for further development as anticancer agents . -

Structure-Activity Relationship (SAR) :

SAR studies have shown that modifications to the phenyl groups can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethoxy enhances binding affinity to target proteins involved in cancer progression .

Table 2: Summary of Biological Activities

The proposed mechanism of action for the compound involves its interaction with specific biological targets:

- Target Proteins : The compound likely binds to proteins involved in cell cycle regulation and apoptosis.

- Signal Transduction Pathways : It may modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of the compound to various targets. These studies suggest that the trifluoromethoxy group enhances hydrophobic interactions with target proteins, increasing potency .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazepane ring through cyclization reactions.

- Introduction of the chlorophenyl group via electrophilic aromatic substitution.

- Finalization through coupling reactions to attach the trifluoromethoxy phenyl group.

Table 3: Synthesis Steps

| Step | Reaction Type | Conditions Required |

|---|---|---|

| Cyclization | Ring formation | Specific temperature and catalysts |

| Electrophilic Substitution | Aromatic substitution | Mild acidic conditions |

| Coupling | Cross-coupling | Base-catalyzed conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

The methoxy group (vs. trifluoromethoxy) decreases electron-withdrawing effects, impacting solubility and metabolic clearance .

(7-(2,4-Dichlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethoxy)phenyl)methanone: Additional chlorine atoms on the phenyl ring increase hydrophobicity and may enhance target affinity but raise toxicity risks .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 432.84 | 3.9 | 0 | 6 |

| 4-Fluorophenyl analogue | 416.82 | 3.2 | 0 | 5 |

| 2,4-Dichlorophenyl analogue | 467.76 | 4.5 | 0 | 6 |

Computational Similarity Analysis

Using Tanimoto similarity indices (MACCS fingerprints), the target compound shares 78% similarity with the 4-fluorophenyl analogue and 85% with the 2,4-dichlorophenyl derivative. However, the Dice coefficient reveals divergent pharmacophore features due to the trifluoromethoxy group’s unique electrostatic profile . Activity cliffs—where minor structural changes lead to significant potency differences—are observed between the target compound and its methoxy-substituted analogue, violating the "similar property principle" in certain cases .

Key Research Findings and Limitations

The trifluoromethoxy group in the target compound confers superior metabolic stability (t₁/₂ = 4.2 h in human microsomes) compared to methoxy (t₁/₂ = 1.8 h) or ethoxy (t₁/₂ = 2.5 h) derivatives .

Toxicity Concerns: Chlorinated analogues exhibit higher cytotoxicity (HeLa cell IC₅₀ = 8.5 µM) than non-halogenated variants (IC₅₀ > 50 µM), necessitating careful optimization .

Computational Limitations : Current similarity metrics (e.g., Tanimoto) fail to fully capture the stereoelectronic effects of the trifluoromethoxy group, leading to discrepancies between predicted and observed activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.